2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide
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Overview
Description
2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a combination of imidazole, sulfonamide, pyridine, and thiophene moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and an aldehyde.
Introduction of the sulfonamide group: This step involves the reaction of the imidazole derivative with sulfonyl chloride in the presence of a base.
Attachment of the pyridine and thiophene groups: This can be done through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the sulfonamide group, potentially leading to amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a drug candidate for treating diseases due to its unique structure.
Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.
Chemical Biology: Use as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide would depend on its specific biological target. Generally, such compounds may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Modulating receptor signaling pathways.
Disrupting cellular processes: Affecting cell division, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide: Lacks the pyridine and thiophene groups.
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide: Lacks the isopropyl and methyl groups on the imidazole ring.
Uniqueness
2-isopropyl-1-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-methyl-2-propan-2-yl-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-12(2)17-20-15(11-21(17)3)25(22,23)19-10-13-6-4-8-18-16(13)14-7-5-9-24-14/h4-9,11-12,19H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOJKIHZLBBENE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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